molecular formula C13H22ClNO4 B5336239 (2-methoxyethyl)(3,4,5-trimethoxybenzyl)amine hydrochloride

(2-methoxyethyl)(3,4,5-trimethoxybenzyl)amine hydrochloride

Cat. No.: B5336239
M. Wt: 291.77 g/mol
InChI Key: LILBPVOLBBQBTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methoxyethyl)(3,4,5-trimethoxybenzyl)amine hydrochloride, also known as MTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MTA is a derivative of the natural product, harmaline, and is a potent inhibitor of the enzyme monoamine oxidase A (MAO-A). The purpose of

Mechanism of Action

The primary mechanism of action of (2-methoxyethyl)(3,4,5-trimethoxybenzyl)amine hydrochloride is its inhibition of MAO-A. MAO-A is an enzyme that breaks down monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, which can have a variety of effects on mood, cognition, and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its role as a MAO-A inhibitor. By increasing the levels of monoamine neurotransmitters in the brain, this compound can have a variety of effects on behavior and physiology. For example, this compound has been shown to improve cognitive performance, reduce anxiety, and decrease drug-seeking behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using (2-methoxyethyl)(3,4,5-trimethoxybenzyl)amine hydrochloride in lab experiments is its potency as a MAO-A inhibitor. This allows researchers to manipulate the levels of monoamine neurotransmitters in the brain with a high degree of precision, which can be useful for studying the effects of these neurotransmitters on behavior and physiology. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, which can limit its use in some experiments.

Future Directions

There are many potential future directions for research on (2-methoxyethyl)(3,4,5-trimethoxybenzyl)amine hydrochloride. One area of interest is its potential use as a therapeutic agent for neurological and psychiatric disorders. Another area of interest is its potential as a tool for studying the role of monoamine neurotransmitters in behavior and physiology. Additionally, further research is needed to better understand the potential toxicity of this compound and to develop safer and more effective MAO-A inhibitors.

Synthesis Methods

The synthesis of (2-methoxyethyl)(3,4,5-trimethoxybenzyl)amine hydrochloride involves the reaction of harmaline with 2-methoxyethylamine and 3,4,5-trimethoxybenzyl chloride in the presence of a base, followed by purification using column chromatography. The yield of this compound is typically around 40-60%, and the purity can be confirmed using NMR spectroscopy.

Scientific Research Applications

(2-methoxyethyl)(3,4,5-trimethoxybenzyl)amine hydrochloride has been extensively studied for its potential applications in the field of neuroscience. As a potent inhibitor of MAO-A, this compound has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This has led to research investigating the role of this compound in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction.

Properties

IUPAC Name

2-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4.ClH/c1-15-6-5-14-9-10-7-11(16-2)13(18-4)12(8-10)17-3;/h7-8,14H,5-6,9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILBPVOLBBQBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC(=C(C(=C1)OC)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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